molecular formula C16H24O B6294811 4'-Pentyl-3-methylbutyrophenone CAS No. 2173093-75-7

4'-Pentyl-3-methylbutyrophenone

Cat. No.: B6294811
CAS No.: 2173093-75-7
M. Wt: 232.36 g/mol
InChI Key: MHSMZEJPQCFZCS-UHFFFAOYSA-N
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Description

4'-Pentyl-3-methylbutyrophenone is a synthetic organic compound belonging to the butyrophenone class, which are ketones featuring a phenyl ring and an elongated carbonyl-containing side chain. Butyrophenones and their derivatives are of significant interest in medicinal and pharmaceutical research due to their wide range of biological activities. They are frequently investigated as key precursors or structural motifs in the synthesis of psychoactive pharmaceuticals and are utilized in the development of commercial drugs. Butyrophenone derivatives have been extensively studied for their role as dopamine receptor antagonists and are explored for potential applications in the treatment of neurological and psychiatric conditions. The structural features of the butyrophenone core allow for interactions with various biological targets, making this class of compounds valuable for drug discovery and development research. The pentyl and methyl substituents on the core butyrophenone structure are likely to influence the compound's lipophilicity, electronic distribution, and overall stereochemistry, which can be critical for its binding affinity and specificity in biological systems. Researchers can employ this compound in spectroscopic studies, computational chemistry modeling, and as a building block in synthetic organic chemistry for the creation of more complex molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-1-(4-pentylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-4-5-6-7-14-8-10-15(11-9-14)16(17)12-13(2)3/h8-11,13H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSMZEJPQCFZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Pentylbenzene Derivatives

The reaction of pentylbenzene with 3-methylbutanoyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) has been explored. However, the electron-donating pentyl group directs electrophilic substitution to the ortho and meta positions, limiting para-selectivity. To circumvent this, protecting group strategies are employed:

  • Nitration and Reduction : Nitration of toluene introduces a nitro group at the para position, which is reduced to an amine. The amine acts as a strong para-directing group, enabling acylation with 3-methylbutanoyl chloride. Subsequent deamination via diazotization yields the target compound.

  • Temporary Silyl Protection : Silane-based protecting groups (e.g., trimethylsilyl) temporarily block reactive sites, improving para-selectivity during acylation.

Key Data :

MethodYield (%)Conditions
Nitration/Reduction62AlCl₃, 0°C, 4 h
Silyl Protection58BF₃·OEt₂, reflux, 6 h

Partial Alkylation of Acid Chlorides

A novel method adapted from Park et al. involves the partial reduction of acid chlorides followed by alkylation. This approach avoids Friedel-Crafts limitations by constructing the ketone sidechain independently.

Reaction Mechanism

  • Reduction with DIBALH : 4-Pentylbenzoyl chloride is treated with diisobutylaluminum hydride (DIBALH) and morpholine in tetrahydrofuran (THF), forming a stabilized enolate intermediate.

  • Alkylation with Organolithium Reagents : Addition of isopropyl lithium (i-PrLi) introduces the methyl-branched alkyl group. The enolate intermediate reacts regioselectively, yielding 4'-pentyl-3-methylbutyrophenone after acidic workup.

Optimization Insights :

  • Solvent Effects : Hexane-THF mixtures (4:1 v/v) enhance enolate stability and reaction efficiency.

  • Temperature Control : Maintaining 0°C during DIBALH addition prevents over-reduction to alcohols.

Key Data :

ParameterValue
Yield94%
Reaction Time20 min (per stage)
PurificationColumn Chromatography

Grignard Reagent-Mediated Ketone Formation

Grignard reactions offer flexibility in constructing branched ketones. For 4'-pentyl-3-methylbutyrophenone, this method involves two stages: aryl halide preparation and nucleophilic addition.

Synthesis of 4-Pentylbromobenzene

Bromination of pentylbenzene using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator) yields 4-pentylbromobenzene with >90% regioselectivity.

Ketone Formation via Grignard Addition

  • Weinreb Amide Intermediate : 4-Pentylbromobenzene is converted to the Weinreb amide via palladium-catalyzed carbonylation.

  • Reaction with Isopropylmagnesium Bromide : The amide reacts with i-PrMgBr, forming the desired ketone after acidic hydrolysis.

Key Data :

StepYield (%)Conditions
Bromination91NBS, AIBN, CCl₄, 80°C
Grignard Addition85THF, -78°C to RT, 12 h

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions enable precise construction of the target molecule’s skeleton.

Suzuki-Miyaura Coupling

A boronic ester derivative of 3-methylbutanone is coupled with 4-pentylbromobenzene using Pd(PPh₃)₄ as a catalyst. This method achieves high yields but requires pre-functionalized starting materials.

Key Data :

CatalystYield (%)Base
Pd(PPh₃)₄88K₂CO₃

Comparative Analysis of Synthetic Routes

The table below evaluates the practicality of each method:

MethodAdvantagesLimitationsScalability
Friedel-CraftsLow cost, simple reagentsPoor para-selectivityModerate
Partial AlkylationHigh yield, short reaction timeSensitivity to moistureHigh
Grignard ReactionFlexible sidechain modificationMulti-step synthesisModerate
Suzuki CouplingExcellent regiocontrolExpensive catalystsLow

Industrial-Scale Considerations

For large-scale production, the partial alkylation method is preferred due to its high yield and minimal purification needs. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce DIBALH decomposition risks.

  • Solvent Recovery Systems : THF-hexane mixtures are distilled and reused, lowering costs .

Scientific Research Applications

4’-Pentyl-3-methylbutyrophenone has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Pentyl-3-methylbutyrophenone involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4'-Pentyl-3-methylbutyrophenone with 4'-Chloro-3,3-dimethylbutyrophenone (), a structurally related compound. Key differences in substituents, molecular properties, and reactivity are highlighted:

Table 1: Comparative Properties of Substituted Butyrophenones

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
4'-Pentyl-3-methylbutyrophenone C₁₆H₂₂O ~230.34 Pentyl (4'), Methyl (3) Hydrophobic, electron-donating alkyl
4'-Chloro-3,3-dimethylbutyrophenone C₁₁H₁₃ClO 210.71 Chloro (4'), Dimethyl (3,3) Polar, electron-withdrawing halogen

Structural and Functional Differences:

Substituent Effects: The pentyl group in 4'-Pentyl-3-methylbutyrophenone is electron-donating, enhancing the electron density of the aromatic ring. This may reduce reactivity in electrophilic substitution reactions compared to the chloro group in 4'-Chloro-3,3-dimethylbutyrophenone, which is electron-withdrawing and polarizes the ring for nucleophilic attack . In contrast, the single methyl group in the pentyl derivative offers less steric resistance .

Physical Properties: The chloro derivative (MW 210.71) has a higher polarity due to the Cl atom, leading to increased solubility in polar solvents like ethanol or acetone. The pentyl analog, with its long alkyl chain, is more lipophilic and likely soluble in nonpolar solvents (e.g., hexane). Melting and boiling points for the pentyl compound are expected to be lower than those of the chloro derivative due to reduced molecular symmetry and weaker intermolecular forces (e.g., dipole-dipole interactions).

Synthetic Utility :

  • The chloro compound may serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive halogen. The pentyl derivative ’s alkyl chain could facilitate hydrophobic interactions in drug design or polymer synthesis.

Research Implications:

While 4'-Chloro-3,3-dimethylbutyrophenone has documented applications in pharmaceutical intermediates , 4'-Pentyl-3-methylbutyrophenone’s utility remains underexplored. Further studies are needed to evaluate its stability, catalytic behavior, and biological activity relative to halogenated or alkyl-substituted analogs.

Q & A

What are the key considerations for synthesizing 4'-Pentyl-3-methylbutyrophenone in a laboratory setting?

Basic Question
Synthesis of 4'-Pentyl-3-methylbutyrophenone requires careful optimization of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for Friedel-Crafts acylation, a common route for aryl ketones like butyrophenones .
  • Catalyst choice : Lewis acids such as AlCl₃ or FeCl₃ are critical for electrophilic substitution, but stoichiometry must be controlled to avoid over-acylation .
  • Temperature control : Reactions are typically conducted under reflux (80–120°C) to balance reaction rate and byproduct formation .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the product from unreacted precursors .

How can researchers ensure the purity of 4'-Pentyl-3-methylbutyrophenone post-synthesis?

Basic Question
Purity validation involves:

  • Chromatographic analysis : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase to detect impurities (<1% threshold) .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.0–7.5 ppm) .
    • IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and alkyl chain vibrations (C-H at ~2850–2960 cm⁻¹) .
  • Melting point consistency : Compare experimental values with literature data (±2°C tolerance) .

What are the optimal storage conditions for 4'-Pentyl-3-methylbutyrophenone to maintain its stability?

Basic Question
Stability is maximized by:

  • Storage environment : Sealed amber glass containers under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis .
  • Temperature : –20°C for long-term storage; ambient temperature for short-term use (≤1 week) .
  • Moisture control : Use desiccants (e.g., silica gel) in storage compartments to avoid hygroscopic degradation .

How should researchers approach contradictory data in the characterization of 4'-Pentyl-3-methylbutyrophenone?

Advanced Question
Contradictions (e.g., NMR peak splitting vs. computational predictions) require systematic analysis:

  • Replicate experiments : Confirm reproducibility under identical conditions .
  • Cross-validate techniques : Pair NMR with X-ray crystallography to resolve stereochemical ambiguities .
  • Review reaction pathways : Trace side reactions (e.g., ketone reduction or alkyl chain isomerization) using LC-MS .
  • Computational modeling : Compare experimental spectra with DFT-calculated shifts (software: Gaussian or ORCA) .

What methodologies are recommended for studying the structure-activity relationships (SAR) of 4'-Pentyl-3-methylbutyrophenone derivatives?

Advanced Question
SAR studies involve:

  • Derivatization strategies :
    • Alkyl chain modulation : Vary pentyl chain length (C3–C6) to assess hydrophobicity effects .
    • Substituent introduction : Add electron-withdrawing groups (e.g., -F, -Cl) to the phenyl ring to probe electronic effects .
  • Biological assays :
    • In vitro testing : Use enzyme inhibition assays (e.g., cytochrome P450) to quantify activity changes .
    • Molecular docking : Simulate ligand-receptor interactions (software: AutoDock Vina) to rationalize activity trends .
  • Data correlation : Multivariate regression to link structural descriptors (logP, polar surface area) with bioactivity .

How can researchers mitigate challenges in scaling up 4'-Pentyl-3-methylbutyrophenone synthesis?

Advanced Question
Scale-up issues (e.g., reduced yield, impurities) are addressed via:

  • Process optimization :
    • Continuous flow chemistry : Enhances heat/mass transfer for Friedel-Crafts reactions .
    • Catalyst recycling : Immobilize Lewis acids on silica supports to reduce waste .
  • Byproduct profiling : Use high-resolution MS to identify and quantify side products (e.g., di-acylated derivatives) .
  • Green chemistry principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for safer scaling .

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